N-(2-hydroxy-3-methoxy-2-methylpropyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Description
N-(2-hydroxy-3-methoxy-2-methylpropyl)-11-oxo-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound with a unique structure that includes a tricyclic core and various functional groups
Properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-16(20,10-23-2)9-17-24(21,22)13-7-11-3-4-14(19)18-6-5-12(8-13)15(11)18/h7-8,17,20H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITYFULWUAJIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2)(COC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic core, introduction of the sulfonamide group, and functionalization of the side chain. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-methoxy-2-methylpropyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonamide group can produce an amine.
Scientific Research Applications
N-(2-hydroxy-3-methoxy-2-methylpropyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic sulfonamides and related heterocyclic compounds. Examples include:
- 4-Hydroxy-2-quinolones
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one
Uniqueness
N-(2-hydroxy-3-methoxy-2-methylpropyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Biological Activity
N-(2-hydroxy-3-methoxy-2-methylpropyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound with potential pharmacological applications. Its unique structure suggests a variety of biological activities that warrant detailed investigation. This article synthesizes existing research findings regarding its biological activity, including antiproliferative effects, antibacterial properties, and potential antioxidant capabilities.
1. Antiproliferative Activity
Several studies have explored the antiproliferative effects of compounds structurally related to this compound.
Case Study Findings:
- A derivative with similar structural features exhibited significant antiproliferative activity against cancer cell lines such as MCF-7 and HCT116, with IC50 values ranging from 1.2 µM to 5.3 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Similar Derivative | MCF-7 | 1.2 |
| Similar Derivative | HCT116 | 3.7 |
The observed activity is attributed to the compound's ability to induce apoptosis in cancer cells, although the exact mechanism remains under investigation.
2. Antibacterial Properties
Research indicates that compounds in this class may possess antibacterial properties, particularly against Gram-positive bacteria.
Antibacterial Activity:
- A related compound demonstrated selective antibacterial activity against Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 µM .
| Bacterial Strain | MIC (µM) |
|---|---|
| Enterococcus faecalis | 8 |
| Staphylococcus aureus | 16 |
These findings suggest that modifications in the sulfonamide group may enhance antibacterial efficacy.
3. Antioxidant Activity
The antioxidant potential of similar compounds has also been evaluated, showing promising results in various assays.
Antioxidant Capacity:
- A study highlighted that certain derivatives exhibited improved antioxidative activity compared to standard antioxidants like BHT . The mechanisms involve the scavenging of free radicals and inhibition of lipid peroxidation.
| Compound | Assay Type | Result |
|---|---|---|
| Similar Derivative | DPPH Scavenging | Significant Improvement |
| Similar Derivative | ABTS Assay | Enhanced Activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
